Tideglusib - 865854-05-3

Tideglusib

Catalog Number: EVT-285323
CAS Number: 865854-05-3
Molecular Formula: C19H14N2O2S
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tideglusib is a small molecule belonging to the Thiadiazolidinone class of compounds. It acts as a selective, non-ATP competitive, and irreversible inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [, , ]. Tideglusib has been investigated in various preclinical and clinical studies for its potential therapeutic applications in a wide range of diseases, including Alzheimer's disease, progressive supranuclear palsy, and myotonic dystrophy. Its ability to modulate the Wnt/β-catenin signaling pathway, a crucial pathway involved in cell proliferation, differentiation, and apoptosis, makes it an attractive candidate for scientific research across multiple disciplines.

Mechanism of Action

Tideglusib primarily functions as an irreversible inhibitor of GSK-3β []. This irreversibility stems from its non-competitive inhibition pattern with respect to ATP, likely due to a specific interaction mechanism rather than non-specific reactivity []. While the exact nature of this interaction remains unclear, it is suggested that a covalent bond might form between Tideglusib and GSK-3β, although further research is needed to confirm this hypothesis []. The irreversible binding of Tideglusib to GSK-3β leads to prolonged inhibition of the enzyme, contributing to its pharmacological effects.

Applications

a) Neurodegenerative Diseases: Tideglusib has been investigated in clinical trials for Alzheimer's disease [, ] and progressive supranuclear palsy [, ], focusing on its ability to reduce tau hyperphosphorylation and improve cognitive function.

b) Muscular Dystrophies: Research suggests Tideglusib may be beneficial in treating myotonic dystrophy by correcting GSK3β activity and reducing mutant RNA []. It has also demonstrated potential in promoting the oxidative muscle phenotype and reducing serum creatine kinase in a Duchenne muscular dystrophy mouse model [].

c) Regenerative Medicine: Tideglusib exhibits promising results in promoting tissue regeneration, particularly in dentin regeneration. Studies show that Tideglusib enhances odontogenic differentiation in human dental pulp stem cells [, , , ], stimulates dentin repair [], and promotes bone regeneration in calvarial defects [] and tibial defects [].

d) Cancer Research: Tideglusib has been explored as a potential therapeutic agent for various cancers, including neuroblastoma [] and rhabdomyosarcoma []. Its ability to inhibit cancer stem cell proliferation and tumor growth makes it a promising target for further research.

e) Immunology and Inflammation: Tideglusib demonstrates anti-inflammatory properties by suppressing activated macrophages and inflammatory responses []. It has shown efficacy in reducing clinical symptoms and delaying disease onset in an experimental autoimmune encephalomyelitis mouse model [].

f) Other Applications: Tideglusib has also been investigated for its potential in treating alcohol use disorder [], rescuing neurite pathology in hereditary spastic paraplegia [], and promoting wound healing in palatal ulcers [].

Future Directions
  • Optimization of Dosing and Delivery Systems: Investigating alternative pharmacological formulations and drug delivery systems could enhance the in vivo efficacy of Tideglusib, addressing the pharmacokinetic limitations observed in some studies [].

CHIR99021

    Compound Description: CHIR99021 is a potent and selective glycogen synthase kinase-3 (GSK-3) inhibitor. It has been investigated for its effects on cell proliferation, viability, and stemness in human dental pulp stem cells (hDPSCs) as a potential tool in regenerative dentistry. []

TDZD-8

    Compound Description: TDZD-8 is an analog of Tideglusib that exhibits inhibitory effects on Pif1 helicase activity, including DNA binding, ATPase function, and helicase activity. []

    Relevance: The shared inhibitory activity of TDZD-8 and Tideglusib on Pif1 suggests a similar mechanism of action, likely due to their structural similarities. [] This finding further supports the potential for developing Tideglusib analogs with enhanced potency and specificity for targeting Pif1.

Lithium Chloride

    Compound Description: Lithium chloride is a GSK-3 inhibitor that has been shown to increase aryl hydrocarbon receptor (AHR) protein levels in HeLa cells. []

    Relevance: Similar to Tideglusib, lithium chloride acts as a GSK-3 inhibitor, suggesting a shared mechanism for modulating AHR protein levels. [] This shared effect reinforces the role of GSK-3 in regulating AHR and highlights the potential for utilizing GSK-3 inhibitors like Tideglusib to modulate AHR activity.

AR-A014418

    Compound Description: AR-A014418 is a GSK-3 inhibitor that has demonstrated potent inhibition of interferon-gamma (IFN-γ)-induced major histocompatibility complex class II (MHC II) expression in rat thyroid cells. []

Valproate

    Compound Description: Valproate is a clinically-relevant GSK-3 inhibitor investigated for its therapeutic potential in acute lung injury. It has shown promising results in improving lung function and histopathology by reducing alveolar protein concentrations. []

NP928

    Compound Description: NP928 is a novel, small-molecule, non-competitive ATP, thiadiazolidinone (TDZD) GSK3 inhibitor with similar activity to Tideglusib. It exhibits higher water solubility, making it suitable for direct delivery into pulp lesions to promote reparative dentine formation. []

    Relevance: NP928 and Tideglusib share the TDZD scaffold and inhibit GSK3, suggesting similar mechanisms of action in promoting dentinogenesis. [] NP928's enhanced water solubility makes it a promising candidate for direct delivery and potential clinical application in dental treatments.

Ebselen

  • Relevance: Although initially investigated as potential SARS-CoV-2 Mpro inhibitors, both ebselen and Tideglusib were found to exhibit non-specific inhibition, emphasizing the need for rigorous hit validation in drug discovery. [, ]

Disulfiram

  • Relevance: The initial investigation of both disulfiram and Tideglusib as potential SARS-CoV-2 Mpro inhibitors highlights the importance of thoroughly evaluating the specificity and selectivity of drug candidates to avoid misleading results and ensure accurate target validation. [, ]

Carmofur

  • Relevance: The identification of carmofur, along with Tideglusib, as a non-specific SARS-CoV-2 Mpro inhibitor underscores the necessity of employing comprehensive validation techniques to accurately assess the specificity and mechanism of action of potential drug candidates. [, ]

PX-12

  • Relevance: The initial investigation of both PX-12 and Tideglusib as potential SARS-CoV-2 Mpro inhibitors highlights the importance of employing diverse methodologies and rigorous validation techniques to avoid misinterpreting data and ensure accurate target identification in drug discovery. [, ]

Shikonin

  • Relevance: The initial identification of shikonin, similar to Tideglusib, as a potential SARS-CoV-2 Mpro inhibitor highlights the importance of employing comprehensive validation techniques, including enzymatic assays, cellular studies, and computational modeling, to accurately assess the specificity and mechanism of action of potential drug candidates. [, ]

Phenyl-benzothiazol-3-one

    Compound Description: Phenyl-benzothiazol-3-one is a compound identified through a structure-activity relationship study based on ebselen and Tideglusib, which exhibited inhibitory activity against the coronavirus-specific 3C-like (3CL) protease. []

Properties

CAS Number

865854-05-3

Product Name

Tideglusib

IUPAC Name

4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2

InChI Key

PMJIHLSCWIDGMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43

Solubility

Soluble in DMSO, not in water

Synonyms

4-benzyl-2-(naphthalene-1-yl)-1,2,4-thiadiazolidine-3,5-dione
NP 031112
NP-031112
NP-12 compound
NP031112
NP12 compound
tideglusi

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.